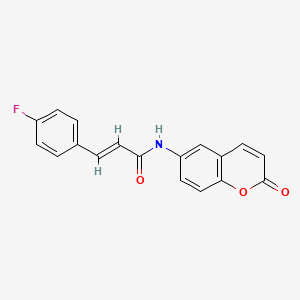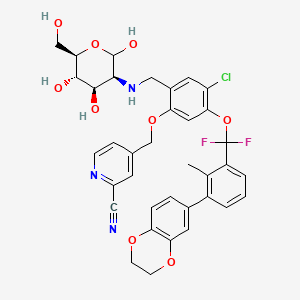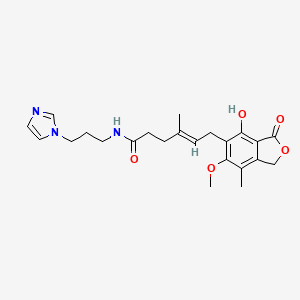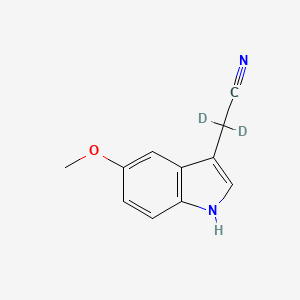
5-Methoxyindole-3-acetonitrile-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyindole-3-acetonitrile-d2 is a deuterated derivative of 5-Methoxyindole-3-acetonitrile. This compound is often used as a stable isotope-labeled standard in various analytical applications. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques where precise quantification is required .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindole-3-acetonitrile-d2 typically involves the introduction of deuterium atoms into the parent compound, 5-Methoxyindole-3-acetonitrile. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of a palladium catalyst under an inert atmosphere to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxyindole-3-acetonitrile-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: 5-Methoxyindole-3-acetone
Reduction: 5-Methoxyindole-3-ethylamine
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Methoxyindole-3-acetonitrile-d2 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indole derivatives.
Biology: Employed in studies involving metabolic pathways of indole compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 5-Methoxyindole-3-acetonitrile-d2 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxyindole-3-acetonitrile
- 5-Methoxyindole-3-acetone
- 5-Methoxyindole-3-ethylamine
Uniqueness
The primary uniqueness of 5-Methoxyindole-3-acetonitrile-d2 lies in its deuterium labeling. This feature makes it particularly valuable in analytical applications where precise quantification and tracing are required. Compared to its non-deuterated counterparts, it offers enhanced stability and accuracy in mass spectrometric analyses .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2 |
Clé InChI |
ZBQCXEREMRGOCO-APZFVMQVSA-N |
SMILES isomérique |
[2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


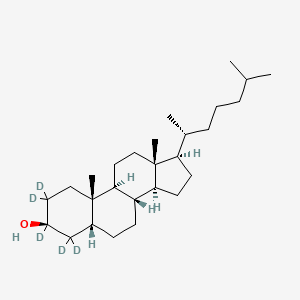
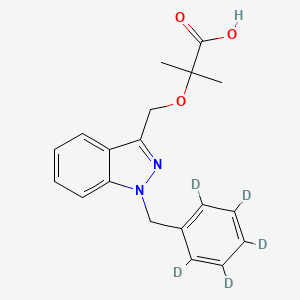

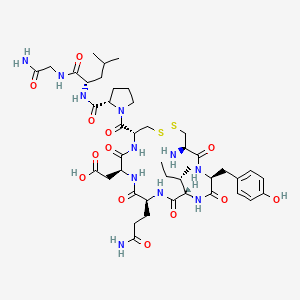
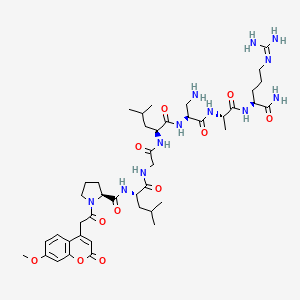

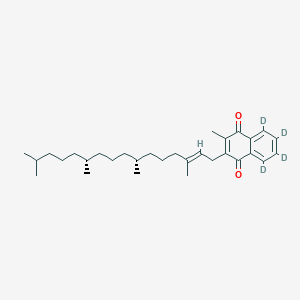
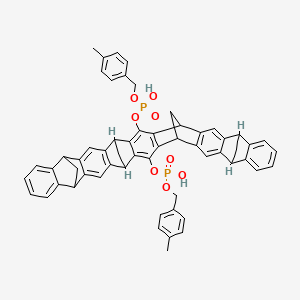
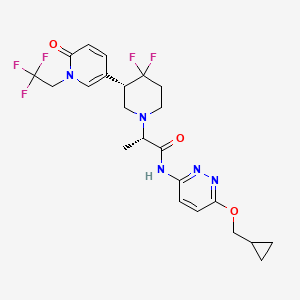
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
